Cas no 2172272-12-5 (3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)

3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride
- EN300-1462455
- 2172272-12-5
- 3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
-
- インチ: 1S/C10H18N4O3.ClH/c1-15-5-2-8(11)9-12-10(13-17-9)14-3-6-16-7-4-14;/h8H,2-7,11H2,1H3;1H
- InChIKey: CIOFRNRWVLAVIZ-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCN(C2=NOC(C(CCOC)N)=N2)CC1
計算された属性
- せいみつぶんしりょう: 278.1145682g/mol
- どういたいしつりょう: 278.1145682g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 226
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.6Ų
3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1462455-2500mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 2500mg |
$2969.0 | 2023-09-29 | ||
Enamine | EN300-1462455-250mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 250mg |
$1393.0 | 2023-09-29 | ||
Enamine | EN300-1462455-500mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 500mg |
$1453.0 | 2023-09-29 | ||
Enamine | EN300-1462455-1000mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 1000mg |
$1515.0 | 2023-09-29 | ||
Enamine | EN300-1462455-10000mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 10000mg |
$6512.0 | 2023-09-29 | ||
Enamine | EN300-1462455-1.0g |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1462455-50mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 50mg |
$1272.0 | 2023-09-29 | ||
Enamine | EN300-1462455-100mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 100mg |
$1332.0 | 2023-09-29 | ||
Enamine | EN300-1462455-5000mg |
3-methoxy-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride |
2172272-12-5 | 5000mg |
$4391.0 | 2023-09-29 |
3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochlorideに関する追加情報
Introduction to 3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride (CAS No. 2172272-12-5)
3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride (CAS No. 2172272-12-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and an oxadiazole moiety, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride consists of a central 1,2,4-oxadiazole ring attached to a propylamine chain, which is further substituted with a methoxy group and a morpholine ring. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity and pharmacological profile.
Recent studies have highlighted the potential of 3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride in various therapeutic areas. One of the key areas of interest is its role as a potential anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride has also shown potential as an antiviral agent. Research has indicated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus. The mechanism of action is believed to involve the disruption of viral protein synthesis and the modulation of host cell signaling pathways.
The pharmacokinetic profile of 3-methoxy-1-3-(morpholin-4-y\-l)-1,2,4\-oxadiazol\-5\-ylpropan\-1\-amine hydrochloride has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Furthermore, it exhibits low toxicity and minimal side effects in animal models.
The safety and efficacy of 3-methoxy\-1\-3\-(morpholin\-4\-yl)\-)1\-,2\-,4\--oxadiazol\-5\-ylpropan\-1\-amine hydrochloride have been evaluated in several preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile supports its potential for further clinical development.
Clinical trials are currently underway to assess the safety and efficacy of 3-methoxy\-1\-3\-(morpholin\-4\-yl)\-)1\-,2\-,4\--oxadiazol\-5\-ylpropan\-1\-amine hydrochloride in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of efficacy in treating inflammatory conditions. These findings are encouraging and warrant further investigation in larger-scale clinical trials.
The potential applications of 3-methoxy\-1\-3\-(morpholin\-4\-yl)\-)1\-,2\-,4\--oxadiazol\-5\-ylpropan\-1\-amine hydrochloride extend beyond its anti-inflammatory and antiviral properties. Recent research has also explored its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This property makes it a promising candidate for the development of novel anticancer therapies.
In conclusion, 3-methoxy\(−\) 3-\(morpholin-\(4-\) yl)-\( 1 , 2 , 4 \)-oxadiazol-\( 5 \)- ylpropan-\( 1 \)- amine hydrochloride (CAS No. 2172272-\( 1 \)-\( 5 \)) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing clinical trials will provide valuable insights into its safety and efficacy in human subjects, paving the way for its potential use as a novel therapeutic agent.
2172272-12-5 (3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride) 関連製品
- 1259956-32-5(2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 1351615-71-8(1-(thiophen-2-yl)-2-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}ethan-1-ol hydrochloride)
- 2229567-73-9(1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine)
- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)
- 4437-22-3(2,2'-(Oxybis(methylene))difuran)
- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)
- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)
- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)



